Ethyl 3-(2,3-dimethylphenyl)-3-hydroxypropanoate
Description
Ethyl 3-(2,3-dimethylphenyl)-3-hydroxypropanoate (CAS: 1249759-39-4) is a β-hydroxy ester with the molecular formula C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol . Its structure comprises a central hydroxypropanoate backbone esterified with an ethyl group and substituted with a 2,3-dimethylphenyl ring. The compound exhibits stereochemical properties, as evidenced by its specific optical rotation ([α]D²⁰ = −33.5, c 0.16 in CH₂Cl₂) . It is synthesized via enantioselective methods such as the Reformatsky reaction, which enables the formation of chiral β-hydroxy esters with high enantiomeric excess (e.g., 87% ee in related substrates) .
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 3-(2,3-dimethylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H18O3/c1-4-16-13(15)8-12(14)11-7-5-6-9(2)10(11)3/h5-7,12,14H,4,8H2,1-3H3 |
InChI Key |
SOIHGURTIWCHIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC(=C1C)C)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Enantioselective Reformatsky Reaction
A highly efficient and enantioselective approach to synthesize β-hydroxy esters like this compound involves the Reformatsky reaction mediated by dimethylzinc (Me2Zn) and ethyl iodoacetate in the presence of chiral ligands, such as prolinol derivatives. This method allows coupling of aldehydes or ketones with ethyl iodoacetate to form the β-hydroxy ester with high enantioselectivity and yield.
- A chiral ligand (e.g., L5, a prolinol derivative) is dissolved in dry diethyl ether at 0 °C.
- Ethyl iodoacetate and Me2Zn are added sequentially.
- The aldehyde or ketone substrate (bearing the 2,3-dimethylphenyl group) and triphenylphosphine oxide are introduced immediately.
- Additional Me2Zn and ethyl iodoacetate are added after 15 minutes.
- The reaction is stirred under air for about 12 hours.
- Quenching with aqueous HCl and extraction yields the crude product.
- Purification is performed by silica gel chromatography.
This procedure yields β-hydroxy esters in good to excellent yields and enantioselectivities, with the reaction scalable to gram quantities for practical applications.
Esterification of 3-(2,3-dimethylphenyl)-3-hydroxypropanoic Acid
Another classical preparation route involves the esterification of the corresponding hydroxy acid with ethanol under acidic conditions:
- The hydroxy acid is refluxed with ethanol in the presence of an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid).
- The reaction proceeds until complete conversion to the ethyl ester is achieved.
- The product is isolated by standard aqueous workup and purification.
This method is straightforward and industrially scalable, although it requires the prior synthesis or availability of the hydroxy acid precursor.
Alternative Synthetic Routes via β-Propiolactone Ring Opening
Literature on related β-hydroxy esters suggests that β-propiolactone ring opening by nucleophilic attack of substituted phenyl lithium or Grignard reagents can be employed to build the 3-hydroxypropanoate skeleton:
- A substituted aryl lithium or Grignard reagent (bearing the 2,3-dimethylphenyl group) is prepared.
- This reagent is reacted with β-propiolactone at low temperatures (-78 °C to 0 °C).
- The resulting intermediate is then esterified or converted to the ethyl ester form.
- Purification yields the β-hydroxy ester.
This approach allows for structural diversity and control over substitution patterns but requires careful handling of reactive organometallic reagents.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Diethyl ether (Et2O) | Dry, oxygen-tolerant conditions preferred |
| Temperature | 0 °C to room temperature | Low temperatures improve selectivity |
| Catalyst/Ligand | Chiral prolinol ligand (e.g., L5) | 40 mol% loading |
| Reagents | Ethyl iodoacetate, Me2Zn | 1 equiv ethyl iodoacetate, 4 equiv Me2Zn |
| Reaction time | 12 hours | Stirring under air to maintain catalytic cycle |
| Workup | Aqueous HCl quench, extraction with Et2O | Followed by silica gel chromatography |
| Yield | Up to 90% | Enantioselectivity up to 91% reported |
Functional Group Transformations and Derivatization
The hydroxyl and ester groups in this compound allow for further chemical modifications:
- Oxidation: Secondary alcohol can be oxidized to ketone using chromium trioxide (CrO3) or potassium permanganate (KMnO4), producing ethyl 3-(2,3-dimethylphenyl)-3-oxopropanoate.
- Aldol Addition: The compound can undergo aldol-type additions with aromatic or aliphatic aldehydes promoted by magnesium iodide etherate (MgI2⋅(Et2O)n), yielding extended β-hydroxy esters with high yields and enantioselectivities.
- Amidation: Hydroxy-directed amidation of the ester group is feasible, enabling synthesis of amides with potential biological activity.
Comparative Summary of Preparation Methods
| Method | Advantages | Disadvantages | Yield/Selectivity |
|---|---|---|---|
| Catalytic Enantioselective Reformatsky Reaction | High enantioselectivity, scalable, mild conditions | Requires chiral ligand and organozinc reagents | Up to 90% yield, 91% ee |
| Acid-Catalyzed Esterification | Simple, industrially scalable | Requires hydroxy acid precursor | Moderate to high yield |
| β-Propiolactone Ring Opening | Allows structural diversity | Requires organometallic reagents, low temperature | Variable yields (55-97%) depending on substrate |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,3-dimethylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2,3-dimethylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(2,3-dimethylphenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 3-(2,3-dimethylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,3-dimethylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active 3-(2,3-dimethylphenyl)-3-hydroxypropanoic acid, which may interact with enzymes or receptors in biological systems .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion compare ethyl 3-(2,3-dimethylphenyl)-3-hydroxypropanoate with analogous β-hydroxy esters, keto esters, and amino esters, focusing on structural variations, physicochemical properties, and functional implications.
Table 1: Key Properties of this compound and Analogues
Substituent Effects on Reactivity and Physicochemical Properties
- Electronic Effects: The 2,3-dimethylphenyl group in the target compound is electron-donating, enhancing the stability of intermediates in catalytic processes (e.g., kinetic resolution) . In contrast, 4-nitrophenyl (in C₁₁H₁₃NO₅) and 2-fluorophenyl (in C₁₁H₁₁FO₃) substituents are electron-withdrawing, increasing electrophilicity and altering reaction kinetics . Halogenated analogues (e.g., bromo and chloro derivatives in ) introduce steric hindrance and polarizability, which may enhance binding affinity in biological systems or hinder crystallization.
- Functional Group Variations: Hydroxy vs. Keto Groups: Replacement of the hydroxy group with a keto moiety (as in Ethyl 3-(2-fluorophenyl)-3-oxopropanoate ) eliminates hydrogen-bonding capacity, reducing solubility in polar solvents but increasing stability toward oxidation. Amino Substitution: Ethyl 3-amino-3-phenylpropanoate introduces a basic amino group, enabling participation in Schiff base formation or nucleophilic reactions, unlike the hydroxy group in the target compound.
Stereochemical Considerations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
